
3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one is a quinazoline-based compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential to interact with biological systems. In
Mécanisme D'action
The mechanism of action of 3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. It may also act by disrupting the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. It has also been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one in lab experiments is its potential as an anticancer and antimicrobial agent. It may also have applications in other areas of research, such as immunology and cell biology. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for the study of 3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one. One area of interest is the optimization of its synthesis method to improve yields and purity. Another area of interest is the elucidation of its mechanism of action, which may lead to the development of more effective derivatives. Additionally, further studies are needed to explore its potential applications in other areas of research, such as immunology and cell biology.
Méthodes De Synthèse
The synthesis of 3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one involves the reaction of 2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)aniline with furan-2-carbaldehyde in the presence of a base. The reaction proceeds through a condensation reaction to form the desired quinazoline-based compound. This synthesis method has been reported in the literature and has been used to prepare this compound for various studies.
Applications De Recherche Scientifique
The quinazoline-based compound, 3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one, has been studied for its potential applications in scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential as an antimicrobial agent, with activity against both gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
3-(furan-2-ylmethyl)-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c22-15-12-5-1-2-6-13(12)19-14(9-24-16-17-10-18-20-16)21(15)8-11-4-3-7-23-11/h1-7,10H,8-9H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLALOPGMAOVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=NC=NN3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
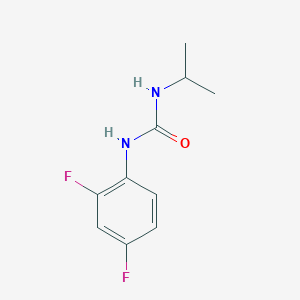
![ethyl 6-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]-4-[2-(difluoromethoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455693.png)
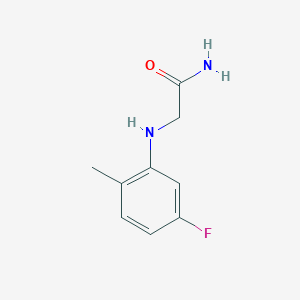
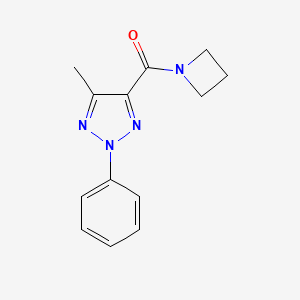
![N-[3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-oxo-1-phenylpropyl]acetamide](/img/structure/B7455709.png)
![6-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455720.png)
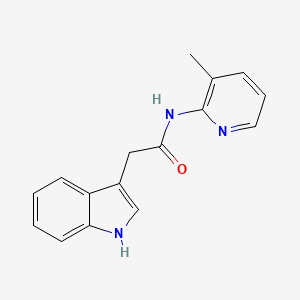
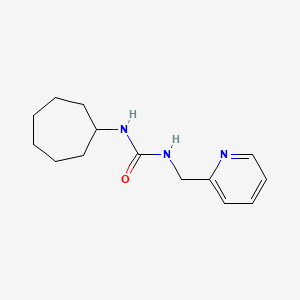


![N-[(1,5-dimethylpyrrol-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B7455759.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B7455779.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7455781.png)
![1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B7455790.png)
